

Biological activity of piperidin-4-one derivatives

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Compound of Interest

Compound Name: *1-(3-Chlorophenyl)piperidin-4-one*

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An In-Depth Technical Guide to the Biological Activity of Piperidin-4-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine heterocyclic scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural alkaloids and synthetic pharmaceuticals.^{[1][2][3]} Among its varied forms, the piperidin-4-one moiety has emerged as a particularly privileged structure, conferring a wide spectrum of potent biological activities upon its derivatives.^{[1][4]} These compounds have demonstrated significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.^{[2][4]} This guide provides a detailed exploration of the multifaceted biological activities of piperidin-4-one derivatives, elucidating their mechanisms of action, summarizing key structure-activity relationships, and presenting standardized protocols for their evaluation. By synthesizing data from authoritative sources, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

The Piperidin-4-one Scaffold: A Privileged Heterocycle

The piperidin-4-one core consists of a six-membered nitrogen-containing heterocycle with a ketone at the fourth position. This structure offers several advantages for drug design:

- Synthetic Tractability: The scaffold is readily synthesized, often through multicomponent reactions like the Mannich reaction, allowing for the efficient generation of diverse chemical libraries.[5][6][7]
- Structural Versatility: The nitrogen atom and the carbons at positions 2, 3, 5, and 6 can be readily substituted, enabling fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
- Pharmacophoric Features: The ketone group can act as a hydrogen bond acceptor, while the nitrogen can be a hydrogen bond donor or acceptor, facilitating interactions with various biological targets.

The inherent structural flexibility and synthetic accessibility have made piperidin-4-one derivatives a focal point of extensive research, leading to the discovery of compounds with significant therapeutic promise across multiple disease areas.

Caption: Core structure of Piperidin-4-one with substitution points.

Anticancer Activity: Targeting Malignant Proliferation

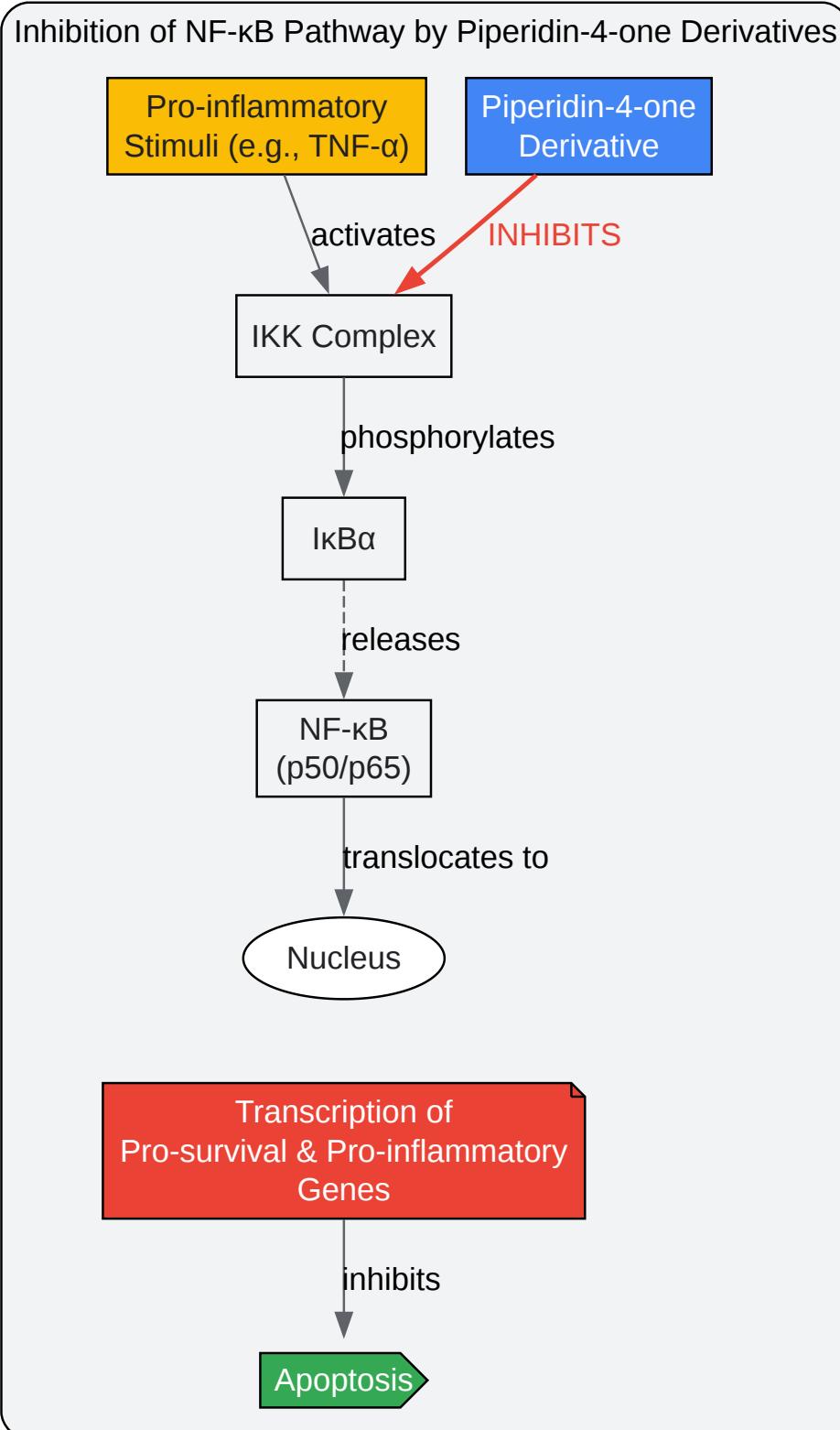
Piperidin-4-one derivatives have demonstrated potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines.[2][8] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

Mechanisms of Action

- Induction of Apoptosis: Many derivatives, particularly curcuminoids featuring the piperidone ring, trigger programmed cell death.[9] For instance, certain halogenated bis(benzylidene)-4-piperidones cause a significant increase in reactive oxygen species (ROS), leading to mitochondrial membrane collapse and subsequent apoptosis in melanoma cells.[9][10] This is often accompanied by the cleavage of poly ADP-ribose polymerase (PARP) and modulation of the Bcl-2 family of proteins.[11]
- Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle at different phases. One derivative, 2a, arrested 518A2 melanoma cells in the G1 phase, while another, 3c, led

to an accumulation of cells in the G2/M phase.[9] This prevents cancer cells from proceeding through division and proliferation.

- Inhibition of Pro-Survival Pathways: Piperidin-4-ones can inhibit critical signaling pathways that cancer cells rely on for survival and growth. This includes the inhibition of JAK/STAT and NF-κB activation.[2][11] The NF-κB pathway is a well-established mediator of oncogenesis, and its suppression by these compounds is a key anticancer mechanism.[2]
- Topoisomerase Inhibition: Certain derivatives function as dual inhibitors of human topoisomerase I and II α , enzymes crucial for managing DNA topology during replication and transcription.[11] By inhibiting these enzymes, the compounds prevent the proper replication of cancer cell DNA.



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Caption: Simplified NF-κB signaling and its inhibition point.

Quantitative Data on Anticancer Activity

The cytotoxic potential of these compounds is typically quantified by the concentration required to inhibit 50% of cell growth (GI_{50}) or to kill 50% of cells (IC_{50}).

| Compound Class | Cell Line | Activity Metric | Value (μM) | Reference |
|---|--------------------|-----------------|-------------------|----------------------|
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | MV-4-11 (Leukemia) | IC_{50} | ~1-10 | [2] |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (Breast) | GI_{50} | <10 | [11] |
| Halogenated Curcuminoid (3c) | HCT-116 (Colon) | IC_{50} | 0.59 | [9] |
| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | MCF7 (Breast) | IC_{50} | 1.5 - 5.0 | [11] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of piperidin-4-one derivatives on cancer cells.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC_{50}).

Materials:

- Human cancer cell line (e.g., MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)

- Test piperidin-4-one derivative, dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidic isopropanol)
- 96-well microplate, sterile
- Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The piperidin-4-one scaffold is a valuable template for developing novel antimicrobial agents with efficacy against both bacteria and fungi.[\[5\]](#)[\[6\]](#) Modifications, such as the addition of a thiosemicarbazone moiety, have been shown to significantly enhance antifungal activity.[\[5\]](#)

Spectrum of Activity

- Antibacterial: Derivatives have shown good activity against Gram-positive bacteria like *Staphylococcus aureus* and *Bacillus subtilis* and Gram-negative bacteria such as *Escherichia coli*.[\[5\]](#)[\[6\]](#) The activity is often comparable to standard antibiotics like ampicillin.[\[5\]](#)
- Antifungal: Significant fungicidal activity has been observed against various strains, including *Candida albicans*, *Aspergillus niger*, and dermatophytes like *Trichophyton rubrum*.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data on Antimicrobial Activity

The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|--|------------------------------|--------------|---------------------|
| 2,6-diaryl-3-methyl-4-piperidones | <i>Staphylococcus aureus</i> | 62.5 - 125 | [5] |
| Thiosemicarbazone derivatives of piperidin-4-one | <i>Candida albicans</i> | 31.25 - 62.5 | [5] |
| 2,6 disubstituted piperidine-4-one derivatives | <i>Bacillus subtilis</i> | 100 - 200 | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard tube dilution assay adapted for a 96-well plate format to determine the MIC of a compound.[\[6\]](#)

Objective: To determine the lowest concentration of a piperidin-4-one derivative that inhibits the visible growth of a specific bacterial or fungal strain.

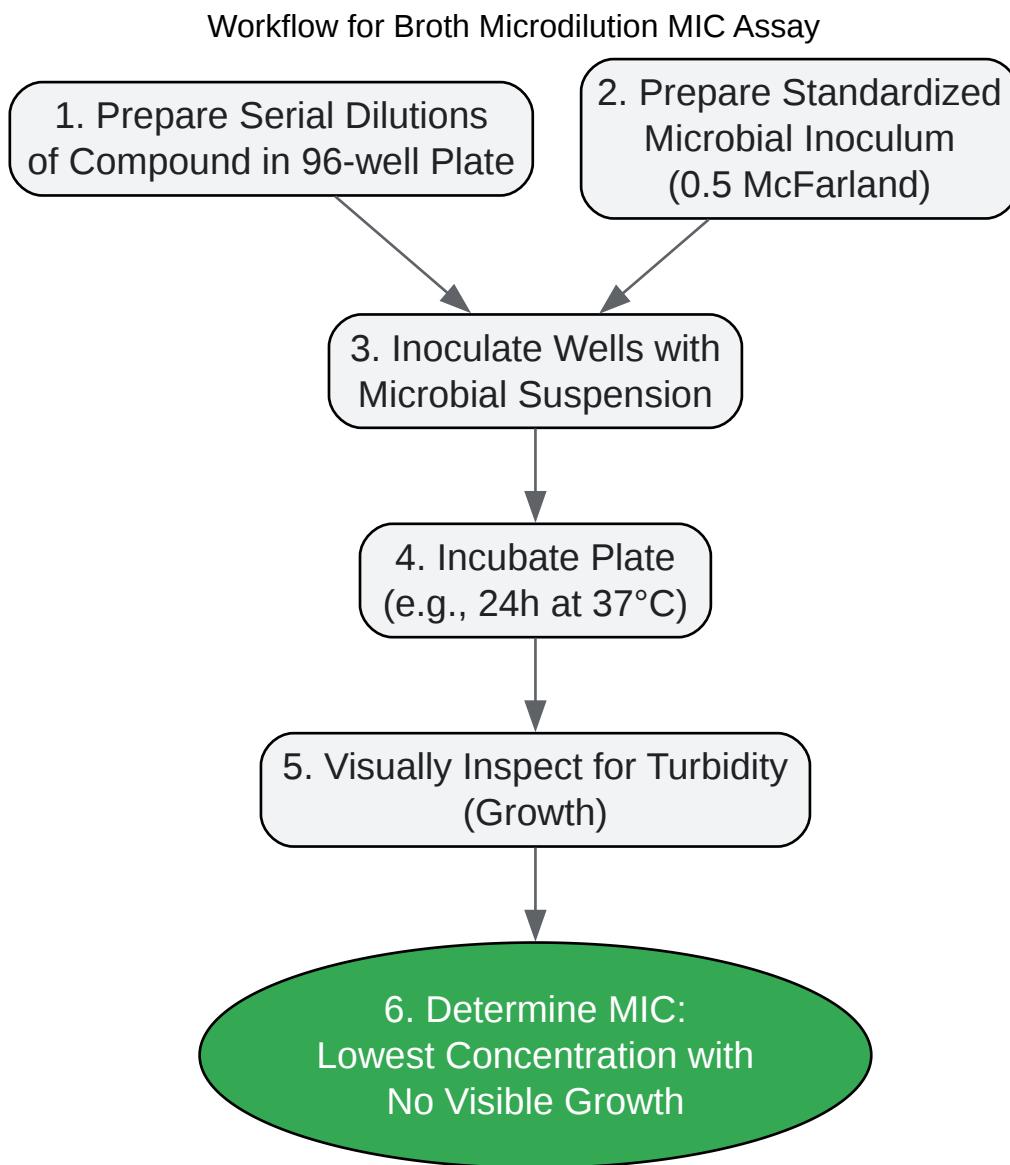
Materials:

- Bacterial/fungal strain (e.g., *S. aureus* ATCC 29213)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Test compound in DMSO
- Sterile 96-well microplate
- Inoculum suspension standardized to 0.5 McFarland turbidity ($\sim 1.5 \times 10^8$ CFU/mL)
- Positive control (growth control, no compound), negative control (sterility control, no inoculum), and standard antibiotic control (e.g., Ampicillin)

Procedure:

- **Plate Preparation:** Add 50 μ L of sterile broth to all wells of the 96-well plate.
- **Compound Dilution:** Add 50 μ L of the test compound stock solution (e.g., 2048 μ g/mL in broth) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 μ L from the first column to the second, and so on, across the plate. Discard the final 50 μ L from the last column. This creates a range of concentrations.
- **Inoculation:** Dilute the standardized 0.5 McFarland inoculum suspension in broth. Add 50 μ L of this diluted inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5×10^5 CFU/mL.

- Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
- Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.



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Caption: Step-by-step workflow for determining the MIC value.

Anti-Inflammatory and Antiviral Activities

Anti-Inflammatory Effects

Chronic inflammation is implicated in numerous diseases. Piperidin-4-one derivatives, particularly curcumin analogues, have shown significant anti-inflammatory properties.[11][12]

- Mechanism: They act by inhibiting the production of pro-inflammatory mediators. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells show that these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF- α and IL-6.[11][12] This is often achieved by modulating key inflammatory pathways, such as inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]
- In Vivo Efficacy: In animal models, such as the carrageenan-induced paw edema test in rats, certain derivatives demonstrated higher anti-inflammatory potency than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[11]

Antiviral Potential

The piperidine scaffold is a key component in several antiviral drugs, and novel piperidin-4-one derivatives continue to show promise.

- Anti-HIV Activity: A number of derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13] By binding to an allosteric site on the HIV-1 reverse transcriptase, they inhibit viral RNA replication.[13] Piperidine-substituted purines have also shown remarkable anti-HIV potencies in cellular assays.[14]
- Anti-Influenza Activity: Certain piperidine-substituted purines displayed significant potency against influenza A/H1N1 virus, with EC₅₀ values much lower than those of established drugs like ribavirin and amantadine.[14][15] More recently, a class of 1,4,4-trisubstituted piperidines was found to inhibit coronavirus replication, with the likely target being the main protease (Mpro).[16]

Table of Antiviral Activity:

| Compound Class | Virus | Target/Assay | EC ₅₀ (μM) | SI (CC ₅₀ /EC ₅₀) | Reference |
|--|-------------------|---------------------|-----------------------|--|----------------------|
| Piperidine-substituted Purine (FZJ05) | Influenza A/H1N1 | MDCK cells | < 1.0 | > 100 | [14] |
| Piperidin-4-yl-aminopyrimidine | HIV-1 (Wild-Type) | Cellular Assay | ~0.003-0.01 | > 10,000 | [13] |
| 1,4,4-Trisubstituted Piperidine (Compound 2) | HCoV-229E | CPE Reduction Assay | 7.4 | 6 | [16] |

Neuroprotective Effects

Emerging evidence suggests that piperidine derivatives possess significant neuroprotective properties, making them potential candidates for treating neurodegenerative disorders and ischemic stroke.

- Mechanism of Action: The neuroprotective effects are often multifactorial.
 - Anti-inflammatory and Antioxidant: In a mouse model of Parkinson's disease (MPTP-induced), piperine (a naturally occurring piperidine alkaloid) reduced the activation of microglia, suppressed the expression of the inflammatory cytokine IL-1 β , and decreased oxidative stress.[\[17\]](#)
 - Anti-apoptotic: Piperine also helped maintain the balance of Bcl-2/Bax, key regulators of apoptosis, protecting dopaminergic neurons from cell death.[\[17\]](#)
 - Modulation of Neuronal Signaling: In experimental stroke models, the sigma(1)-receptor ligand PPBP, a piperidine derivative, provided neuroprotection by reducing neuronal nitric oxide synthase (nNOS) activity and subsequent ischemia-evoked nitric oxide production.[\[18\]](#) Other derivatives have shown the ability to protect cultured hippocampal neurons from

glutamate-induced excitotoxicity by suppressing presynaptic glutamate release and calcium overloading.[19]

- **In Vivo Models:** Studies have successfully used piperidine urea derivatives to reduce cerebral infarction in rat models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.[20]

Conclusion and Future Outlook

The piperidin-4-one scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research highlighted in this guide demonstrates the broad and potent biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective applications. The ease of synthetic modification allows for the creation of large, diverse libraries, which, when coupled with mechanism-based screening, provides a powerful engine for drug discovery.

Future research should focus on optimizing the lead compounds identified within each therapeutic area to improve their potency, selectivity, and pharmacokinetic properties (ADMET). A deeper understanding of their molecular targets and signaling pathways, aided by molecular docking and advanced biological assays, will be crucial for rational drug design. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

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